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  • Product: 4-(4-Methyl-1-piperazinyl)butanoic Acid
  • CAS: 34632-69-4; 58077-68-2

Core Science & Biosynthesis

Foundational

4-(4-Methylpiperazin-1-yl)butyric acid chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Methylpiperazin-1-yl)butyric acid, also known by its IUPAC name 4-(4-methylpiperazin-1-yl)butanoic acid, is a saturated heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)butyric acid, also known by its IUPAC name 4-(4-methylpiperazin-1-yl)butanoic acid, is a saturated heterocyclic compound. Its structure features a butyric acid moiety linked to a 1-methylpiperazine ring. This molecule holds interest within the fields of medicinal chemistry and drug development, primarily serving as a versatile building block or intermediate in the synthesis of more complex pharmaceutical agents. The presence of both a carboxylic acid group and a tertiary amine within the piperazine ring provides two key points for chemical modification, allowing for its incorporation into a variety of molecular scaffolds.

The piperazine motif is a common feature in many approved drugs due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, enhancing solubility and bioavailability. The butyric acid portion of the molecule can be involved in various biological interactions and provides a handle for further chemical derivatization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(4-methylpiperazin-1-yl)butyric acid is essential for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-(4-methylpiperazin-1-yl)butanoic acid[1]
CAS Number 58077-68-2[1]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance White to light yellow solid[1]
Predicted Boiling Point 327.2 ± 27.0 °C[1]
Predicted Density 1.071 ± 0.06 g/cm³[1]
Predicted pKa 4.74 ± 0.10[1]
Storage Conditions Sealed in a dry environment at room temperature.[1]

Chemical Structure and Identification

The chemical structure of 4-(4-methylpiperazin-1-yl)butyric acid is fundamental to its reactivity and function.

Caption: Chemical structure of 4-(4-methylpiperazin-1-yl)butyric acid.

Key Chemical Identifiers:

  • SMILES: CN1CCN(CCCC(=O)O)CC1

  • InChI: InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13)

Synthesis Protocols

Method 1: Alkylation of 1-Methylpiperazine with a 4-Halobutanoic Acid Ester followed by Hydrolysis

This is a common and straightforward method for the synthesis of N-alkylated piperazine derivatives. The synthesis involves two main steps:

  • N-Alkylation: 1-Methylpiperazine is reacted with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

start 1-Methylpiperazine + Ethyl 4-bromobutanoate step1 N-Alkylation (Base, Solvent) start->step1 intermediate Ethyl 4-(4-methylpiperazin-1-yl)butanoate step1->intermediate step2 Hydrolysis (Acid or Base) intermediate->step2 product 4-(4-Methylpiperazin-1-yl)butyric acid step2->product

Caption: Workflow for the synthesis of 4-(4-methylpiperazin-1-yl)butyric acid via alkylation.

Experimental Protocol (General Procedure):

  • N-Alkylation:

    • To a solution of 1-methylpiperazine (2.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (1.5 eq).

    • Ethyl 4-bromobutanoate (1.0 eq) is added dropwise to the mixture at room temperature.

    • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is then cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield ethyl 4-(4-methylpiperazin-1-yl)butanoate.

  • Hydrolysis:

    • The purified ester is dissolved in a mixture of ethanol and water.

    • An excess of a base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for 1-2 hours.

    • The reaction is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous solution is then acidified to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid), which will precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Method 2: Ring-Opening of γ-Butyrolactone with 1-Methylpiperazine

Another plausible route involves the nucleophilic attack of 1-methylpiperazine on the carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring. This reaction is typically catalyzed by an acid or a base.

start 1-Methylpiperazine + γ-Butyrolactone step1 Ring-Opening Reaction (Catalyst, Heat) start->step1 product 4-(4-Methylpiperazin-1-yl)butyric acid step1->product

Caption: Workflow for the synthesis of 4-(4-methylpiperazin-1-yl)butyric acid via ring-opening of a lactone.

Experimental Protocol (General Procedure):

  • A mixture of 1-methylpiperazine (1.1 eq) and γ-butyrolactone (1.0 eq) is heated, either neat or in a high-boiling solvent, in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.

  • The reaction is monitored for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled and the product is isolated and purified, potentially through crystallization or chromatography.

Applications and Research Interest

While specific, high-profile applications of 4-(4-methylpiperazin-1-yl)butyric acid are not extensively documented in publicly available literature, its structural motifs suggest its utility in several areas of pharmaceutical research:

  • Intermediate in Drug Synthesis: The primary application of this compound is likely as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The carboxylic acid can be converted to amides, esters, or other functional groups, while the piperazine nitrogen can be further functionalized.

  • Linker in Medicinal Chemistry: The bifunctional nature of this molecule makes it a suitable linker for connecting two different molecular fragments. For instance, it could be used to link a pharmacophore to a targeting moiety in the development of targeted drug delivery systems.

  • Derivatives with Potential Biological Activity: Butyric acid and its derivatives are known to have a range of biological activities, including the inhibition of histone deacetylases (HDACs), which is a target in cancer therapy. Piperazine-containing compounds are also prevalent in drugs targeting the central nervous system. Therefore, derivatives of 4-(4-methylpiperazin-1-yl)butyric acid may be explored for their own therapeutic potential.

Conclusion

4-(4-Methylpiperazin-1-yl)butyric acid is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its straightforward, albeit not widely published, synthesis and the presence of two key functional groups make it an attractive building block for the creation of novel and diverse molecular structures. While its direct biological applications are not yet well-defined, its role as a versatile intermediate and linker ensures its continued relevance in the synthesis of new therapeutic agents. Further research into the biological activities of its derivatives could open up new avenues for its application.

References

  • Chem-Impex. 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(4-Methyl-1-piperazinyl)butanoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(4-methyl-1-piperazinyl)bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1-piperazinyl)butanoic acid, a versatile building block in medicinal chemistry. We will delve into its precise chemical nomenclature, explore rational synthetic routes, and critically analyze its strategic application in the design and development of contemporary therapeutics. This document is intended to serve as a practical resource for researchers and scientists, offering not only established protocols but also the underlying chemical principles that guide their application.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical entity is the foundation of scientific communication. 4-(4-Methyl-1-piperazinyl)butanoic acid is a bifunctional molecule featuring a tertiary amine within a piperazine ring and a terminal carboxylic acid.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-(4-methylpiperazin-1-yl)butanoic acid .

Commonly encountered synonyms in chemical literature and supplier catalogs include:

  • 4-(4-methyl-1-piperazinyl)butanoic acid

  • 4-methyl piperazinyl butanoic acid

It is crucial to distinguish this compound from structurally related but distinct molecules such as 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid, which contains an amide functionality instead of a direct alkyl linkage to the piperazine nitrogen.[1]

Chemical Structure and Properties

A clear understanding of the molecule's physical and chemical properties is paramount for its effective use in synthesis and formulation.

PropertyValueReference
CAS Number 58077-68-2
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Physical Form Solid
Boiling Point 327.2 ± 27.0 °C at 760 mmHg
Purity Typically ≥97%
Storage Store at room temperature

The presence of both a basic piperazine nitrogen and an acidic carboxylic acid group makes 4-(4-methyl-1-piperazinyl)butanoic acid an amphoteric compound. This dual functionality is key to its utility in drug design, influencing properties such as solubility and the ability to form salts.

Synthesis of 4-(4-Methyl-1-piperazinyl)butanoic Acid: A Mechanistic Approach

The synthesis of 4-(4-methyl-1-piperazinyl)butanoic acid is typically achieved through the nucleophilic substitution reaction of 1-methylpiperazine with a C4 carboxylic acid synthon. A common and effective strategy involves the alkylation of 1-methylpiperazine with an ester of a 4-halobutanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of 4-(4-methyl-1-piperazinyl)butanoic acid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification 1-Methylpiperazine 1-Methylpiperazine Reaction Alkylation 1-Methylpiperazine->Reaction Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Reaction Ethyl 4-(4-methylpiperazin-1-yl)butanoate Ethyl 4-(4-methylpiperazin-1-yl)butanoate Reaction->Ethyl 4-(4-methylpiperazin-1-yl)butanoate Intermediate_Ester Ethyl 4-(4-methylpiperazin-1-yl)butanoate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate_Ester->Hydrolysis Final_Product 4-(4-Methyl-1-piperazinyl)butanoic Acid Hydrolysis->Final_Product

Caption: Synthetic workflow for 4-(4-Methyl-1-piperazinyl)butanoic Acid.

Detailed Experimental Protocol (Proposed)

This protocol is a robust, self-validating system based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)butanoate

  • To a stirred solution of 1-methylpiperazine (2.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • Add ethyl 4-bromobutanoate (1.0 eq) dropwise at room temperature. The use of an excess of 1-methylpiperazine serves both as a nucleophile and as a scavenger for the hydrobromic acid byproduct, driving the reaction to completion.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 4-(4-methylpiperazin-1-yl)butanoate.

Step 2: Synthesis of 4-(4-Methyl-1-piperazinyl)butanoic Acid

  • Dissolve the purified ethyl 4-(4-methylpiperazin-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the hydrolysis of the ester by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and adjust the pH to isoelectric point (typically around 6-7) with a dilute acid such as 1M HCl. The product may precipitate at this point.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate to remove any unreacted starting material. Then, concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Characterization and Quality Control

The identity and purity of the synthesized 4-(4-methyl-1-piperazinyl)butanoic acid should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the N-methyl group (singlet), the piperazine ring protons (multiplets), and the aliphatic protons of the butanoic acid chain (multiplets).

    • ¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.[2][3][4][5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺.[6]

Applications in Drug Design and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, and 4-(4-methyl-1-piperazinyl)butanoic acid is a valuable building block due to its versatile chemical handles.[7]

Role as a Linker and Spacer

The butanoic acid chain provides a flexible linker of a defined length, which is crucial in the design of molecules that need to bridge two or more pharmacophores or a pharmacophore and a carrier molecule. This is particularly relevant in the development of:

  • PROTACs (Proteolysis Targeting Chimeras): Where the linker connects a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to form an amide bond with a payload, while the piperazine nitrogen can be used to attach to the antibody or another part of the linker system.

The following diagram illustrates the conceptual role of 4-(4-methyl-1-piperazinyl)butanoic acid as a linker.

G Pharmacophore_A Pharmacophore A (e.g., Target Binder) Linker 4-(4-Methyl-1-piperazinyl)butanoic Acid (as linker) Pharmacophore_A->Linker Amide Bond Formation (via Carboxylic Acid) Pharmacophore_B Pharmacophore B (e.g., E3 Ligase Ligand) Linker->Pharmacophore_B Coupling (via Piperazine Nitrogen)

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Strategic Synthesis of Piperazine-Linked Hybrid Drugs Utilizing 4-(4-Methyl-1-piperazinyl)butanoic Acid

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic synthesis of hybrid drug candidates using 4-(4-Methyl-1-piperazinyl)butanoic acid as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic synthesis of hybrid drug candidates using 4-(4-Methyl-1-piperazinyl)butanoic acid as a versatile linker. We delve into the underlying chemical principles, offer detailed, field-tested protocols for amide bond formation, and provide expert insights into process optimization and characterization. The methodologies described herein are designed to be robust and adaptable, facilitating the creation of novel molecular entities with potentially enhanced pharmacological profiles.

The Strategic Imperative for Hybrid Drugs and the Role of Piperazine

In modern medicinal chemistry, the concept of molecular hybridization—combining two or more distinct pharmacophoric units into a single molecule—has emerged as a powerful strategy to develop novel therapeutics.[1] This approach can yield hybrid drugs with improved potency, enhanced selectivity, reduced side effects, or a multi-target mechanism of action. The success of this strategy often hinges on the linker that tethers the pharmacophores. An ideal linker is not merely a passive spacer but an active contributor to the molecule's overall physicochemical and pharmacokinetic properties.

The piperazine ring is a quintessential "privileged scaffold" in drug discovery, found in a vast array of marketed drugs targeting a wide range of conditions, from cancer to central nervous system disorders.[2][3][4][5] Its prevalence is due to several key attributes:

  • Improved Pharmacokinetics: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[6][7]

  • Synthetic Tractability: The secondary amine(s) provide convenient handles for synthetic modification, allowing for the straightforward introduction of diverse substituents.[4]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring can impart a degree of conformational constraint, helping to orient the linked pharmacophores in a desired vector for optimal target engagement.

4-(4-Methyl-1-piperazinyl)butanoic Acid stands out as a particularly valuable building block for this purpose. It strategically combines the beneficial properties of the N-methylpiperazine moiety with a four-carbon carboxylic acid chain. The N-methyl group blocks one of the reactive nitrogen sites, preventing undesired side reactions and oligomerization, while the butanoic acid provides a terminal carboxylic acid ready for conjugation, typically via an amide bond.[8]

Core Chemistry: The Art of Amide Bond Formation

The linchpin of synthesizing these hybrid drugs is the formation of a stable amide bond between the carboxylic acid of our linker and an amine group on a target pharmacophore. The direct condensation of a carboxylic acid and an amine requires extremely high temperatures and is unsuitable for complex, thermally sensitive molecules. Therefore, the reaction must be mediated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Mechanism of Action: Carbodiimide-Mediated Coupling

Among the most reliable and widely used methods in medicinal chemistry is carbodiimide-mediated coupling, often employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[9] This method is favored for its mild reaction conditions and the water-soluble nature of its urea byproduct, which simplifies purification.

The process typically involves an additive, such as 1-Hydroxybenzotriazole (HOBt), to improve efficiency and suppress side reactions. The generally accepted mechanism proceeds as follows:

  • O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate is prone to rearrangement and racemization. HOBt rapidly intercepts it to form a more stable HOBt-active ester. This step is crucial for minimizing epimerization when working with chiral substrates.

  • Aminolysis: The amine from the target pharmacophore then attacks the carbonyl of the active ester, displacing HOBt and forming the desired thermodynamically stable amide bond.

Below is a diagram illustrating this critical activation and coupling pathway.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation Linker_COOH Linker-COOH (4-(4-Methyl-1-piperazinyl)butanoic Acid) O_acylisourea Reactive O-Acylisourea Intermediate Linker_COOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt-Active Ester (More Stable) O_acylisourea->Active_Ester + HOBt (Suppresses Side Reactions) HOBt HOBt (Additive) Hybrid_Drug Final Hybrid Drug (Amide Bond Formed) Active_Ester->Hybrid_Drug + Pharmacophore-NH2 Pharmacophore_NH2 Pharmacophore-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols & Workflow

This section provides a detailed, step-by-step protocol for the synthesis of a model piperazine-linked hybrid drug.

Workflow Overview

The overall experimental process is summarized in the workflow diagram below. It encompasses reaction setup, monitoring, work-up, and final characterization.

Caption: General experimental workflow for synthesis.

Protocol: Synthesis of a Hybrid Drug via EDC/HOBt Coupling

Objective: To couple 4-(4-Methyl-1-piperazinyl)butanoic acid with a generic amine-containing pharmacophore ("Pharmacophore-NH₂").

Materials and Reagents:

  • 4-(4-Methyl-1-piperazinyl)butanoic acid (Linker)

  • Pharmacophore-NH₂ (Target Molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes mixtures)

ReagentMolar Eq.Purpose
Pharmacophore-NH₂1.0Limiting Reagent
4-(4-Methyl-1-piperazinyl)butanoic acid1.1Ensures complete consumption of the more valuable pharmacophore
EDC·HCl1.2Carbodiimide coupling agent for acid activation
HOBt1.2Suppresses racemization and forms a more stable active ester
DIPEA2.5Non-nucleophilic base to neutralize HCl salts and drive the reaction

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-Methyl-1-piperazinyl)butanoic acid (1.1 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Causality Insight: Using an anhydrous solvent is critical to prevent the hydrolysis of the reactive intermediates, which would quench the reaction and reduce the yield.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture in one portion. Stir the reaction at 0°C for 30 minutes.

    • Expertise Note: Pre-activation at a lower temperature allows for the controlled formation of the active ester and minimizes potential side reactions before the amine is introduced.

  • Coupling: In a separate flask, dissolve Pharmacophore-NH₂ (1.0 eq) in a minimal amount of anhydrous DCM/DMF. Add DIPEA (2.5 eq) to this solution. Add the amine/base solution dropwise to the activated acid mixture at 0°C.

    • Trustworthiness Check: The use of a non-nucleophilic base like DIPEA is essential. A nucleophilic base (e.g., triethylamine) could potentially compete with the target amine in attacking the active ester, leading to byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality Insight: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to break any emulsions and remove bulk water before drying. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system must be determined by TLC (e.g., a gradient of 0-10% Methanol in DCM is often effective for polar piperazine-containing compounds).

  • Characterization: Combine the pure fractions and remove the solvent. Dry the final product under high vacuum. Characterize the compound to confirm its identity and purity using:

    • ¹H and ¹³C NMR: To confirm the molecular structure.[10][11]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • HPLC: To determine the purity of the final compound.

TechniqueExpected Observation for Successful Synthesis
¹H NMR Appearance of signals corresponding to both the pharmacophore and the linker. A key indicator is the amide N-H proton (often a broad singlet) and the methylene protons adjacent to the new amide bond.
¹³C NMR Appearance of a new carbonyl carbon signal for the amide bond, typically in the 165-175 ppm range.
HRMS The measured m/z value should match the calculated exact mass of the target hybrid drug's protonated molecular ion [M+H]⁺.
HPLC A single major peak, indicating high purity (typically >95% for drug development candidates).

Conclusion

4-(4-Methyl-1-piperazinyl)butanoic acid serves as an exceptional bifunctional linker for the rational design and synthesis of hybrid drugs. Its strategic use allows for the reliable conjugation of pharmacophores through robust and well-understood amide coupling chemistry. The protocols and insights provided in this note offer a solid foundation for researchers to construct novel molecular architectures, paving the way for the discovery of next-generation therapeutics with optimized properties.

References

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  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. PMC.
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  • 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid. Chem-Impex.
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  • (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.
  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central.
  • (2024, October 15). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PMC.
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Application

Application Note: Optimized Amide Bond Formation with 4-(4-Methyl-1-piperazinyl)butanoic Acid

Executive Summary 4-(4-Methyl-1-piperazinyl)butanoic acid (CAS: 51053-11-1) is a critical building block in medicinal chemistry, widely used to introduce a solubilizing basic moiety into hydrophobic scaffolds (e.g., in P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methyl-1-piperazinyl)butanoic acid (CAS: 51053-11-1) is a critical building block in medicinal chemistry, widely used to introduce a solubilizing basic moiety into hydrophobic scaffolds (e.g., in PROTACs or kinase inhibitors). However, its amphoteric nature—containing both a basic tertiary amine and an acidic carboxylic acid—presents unique challenges in amide coupling.

This guide provides field-proven protocols to overcome common failure modes such as zwitterionic insolubility , incomplete activation , and product loss during workup . We prioritize the HATU method for discovery-scale efficiency and the Acid Chloride method for process-scale cost control.

Chemical Profile & Strategic Considerations

The Challenge: Zwitterions and Salts

This compound typically exists as a zwitterion or is supplied as a dihydrochloride salt (•2HCl).[1]

  • Zwitterion Form: Poor solubility in non-polar solvents (DCM, Toluene). Requires polar aprotic solvents (DMF, DMAc).

  • HCl Salt Form: Highly hygroscopic. Requires extra base to neutralize the HCl counter-ions before the coupling reaction can proceed. Failure to account for this acidity is the #1 cause of low yields.

Solubility & Solvent Selection
SolventSolubility (Zwitterion)Suitability for CouplingNotes
DCM LowPoorOnly works if the lipid-soluble free base is generated in situ.
DMF HighExcellent Preferred solvent for HATU/EDC couplings.
Water HighN/ANot suitable for standard activation chemistries.
THF ModerateModerateGood for mixed anhydride methods; solubility may vary.

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Objective: Rapid synthesis of amides with >90% conversion. Ideal for milligram to gram scale.

Materials
  • Acid: 4-(4-Methyl-1-piperazinyl)butanoic acid • 2HCl (or zwitterion)

  • Amine: Target amine substrate (1.0 equiv)

  • Coupling Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine)[2][3][4]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Stoichiometry Calculation (Critical):

    • If using Zwitterion : Use 3.0 equiv of DIPEA.

    • If using •2HCl Salt : Use 5.0 equiv of DIPEA.

    • Reasoning: 2 equiv neutralize the HCl, 1 equiv deprotonates the carboxylic acid for activation, and remaining base maintains pH >8 for the amine nucleophile.

  • Activation:

    • Dissolve the Acid (1.0 equiv) in DMF (0.1 M concentration).

    • Add DIPEA (calculated amount) and stir for 2 minutes. The solution should become clear as the salt neutralizes.

    • Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange (activated ester formation).

  • Coupling:

    • Add the Amine (1.0 equiv) to the reaction mixture.

    • Stir at RT for 1–4 hours.

    • Monitoring: Check via LC-MS. The basic piperazine tail usually gives a strong [M+H]+ signal.

  • Workup (Method A: Organic Soluble Product):

    • Dilute reaction with EtOAc (10x volume).[5]

    • Wash 1: Saturated NaHCO₃ (removes HOBt/HATU byproducts).

    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Dry: Na₂SO₄, filter, and concentrate.[6]

Protocol B: Acid Chloride Activation (Process Scale)

Objective: Cost-effective scale-up avoiding expensive coupling reagents.

Materials
  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalyst: DMF (drops)[7]

  • Solvent: DCM (for activation) and THF/DCM (for coupling)

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend 4-(4-Methyl-1-piperazinyl)butanoic acid • 2HCl in DCM (anhydrous).

    • Add Thionyl Chloride (5.0 equiv) dropwise.

    • Add 1-2 drops of DMF (catalyst).

    • Reflux for 2 hours. The system will evolve SO₂ and HCl gas (use a scrubber).

    • Result: The mixture will likely remain a suspension or form an oil (the acid chloride hydrochloride salt is insoluble in DCM).

  • Isolation of Intermediate:

    • Concentrate the reaction mixture to dryness in vacuo to remove excess SOCl₂.

    • Do not wash with water.

    • Resuspend the resulting solid/oil (Acid Chloride • HCl) in anhydrous DCM or THF.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.0 equiv) and Et₃N (4.0 equiv) in DCM. Cool to 0°C.[6][8]

    • Add the suspension of Acid Chloride slowly to the amine solution.

    • Warm to RT and stir for 2 hours.

Purification Strategy: "Catch and Release"

The basic methyl-piperazine moiety allows for a highly specific purification method that avoids column chromatography.

Protocol
  • Extraction (Catch):

    • Dissolve crude reaction mixture in EtOAc.

    • Extract with 0.5 M HCl (aq) .

    • Mechanism:[5][8][9][10] The product (containing the basic piperazine) protonates and moves into the aqueous phase. Non-basic impurities (unreacted starting materials, non-basic byproducts) remain in the EtOAc.

  • Wash:

    • Discard the EtOAc layer.

    • Wash the aqueous acidic layer once with fresh EtOAc to remove traces of organics.

  • Neutralization (Release):

    • Basify the aqueous layer to pH ~10 using 2M NaOH or saturated Na₂CO₃.

    • The product will precipitate or oil out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined DCM layers (MgSO₄) and concentrate.

Visual Workflows (Graphviz)

Figure 1: Reaction Decision Tree
Decision logic for selecting the optimal coupling protocol based on scale and starting material.

CouplingLogic Start Start: 4-(4-Methyl-1-piperazinyl)butanoic Acid Scale What is the Reaction Scale? Start->Scale Small Discovery (<1g) High Speed Required Scale->Small Small Scale Large Process (>10g) Cost Sensitive Scale->Large Large Scale SaltCheck Is it the HCl Salt? Small->SaltCheck SOCl2 Protocol B: Acid Chloride Reagent: SOCl2 -> DCM Large->SOCl2 BaseAdj CRITICAL: Use 5.0 equiv DIPEA SaltCheck->BaseAdj Yes (•2HCl) BaseStd Use 3.0 equiv DIPEA SaltCheck->BaseStd No (Zwitterion) HATU Protocol A: HATU/DIPEA Solvent: DMF BaseAdj->HATU BaseStd->HATU

Figure 2: "Catch and Release" Purification Mechanism
Flowchart demonstrating the acid-base extraction strategy for purification.

Purification Crude Crude Mixture (Product + Impurities) AcidWash Add 0.5M HCl (Phase Separation) Crude->AcidWash OrgLayer Organic Layer (Discard Impurities) AcidWash->OrgLayer Non-basic Impurities AqLayer Aqueous Layer (Contains Product-H+) AcidWash->AqLayer Product Protonated Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<20%) Incomplete activation due to acidic pH.Increase DIPEA equivalents. Ensure pH is >8 before adding HATU.
Precipitate in DMF Formation of insoluble DIPEA•HCl salts.This is normal. Ensure vigorous stirring. Do not filter before reaction is complete.
Product in Aqueous Waste Product is too polar/protonated.Ensure the aqueous layer is pH >10 during the final extraction. Use "salting out" (saturate with NaCl) if product is water-soluble.
Emulsion during Workup Amphiphilic nature of the product.Filter the biphasic mixture through Celite or add a small amount of MeOH to break the emulsion.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][6][8][11][12] Tetrahedron, 61(46), 10827-10852.

  • PubChem. (n.d.).[1] 4-(4-Methylpiperazin-1-yl)benzoic acid (Analogous Chemistry).[1][13][14] National Library of Medicine.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][15] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.[3]

Sources

Method

4-(4-Methyl-1-piperazinyl)butanoic Acid as a rigid linker for drug conjugate design

Topic: 4-(4-Methyl-1-piperazinyl)butanoic Acid as a Rigid Linker for Drug Conjugate Design Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Methyl-1-piperazinyl)butanoic Acid as a Rigid Linker for Drug Conjugate Design Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Introduction: The Strategic Role of Rigid Linkers

In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is far more than a passive connector.[] It is a critical determinant of physicochemical properties, permeability, and the thermodynamic stability of the ternary complex.

4-(4-Methyl-1-piperazinyl)butanoic Acid (CAS: 58077-68-2) represents a class of functionalized, semi-rigid linkers . Unlike flexible polyethylene glycol (PEG) or alkyl chains, this piperazine-based scaffold introduces conformational constraints that reduce the entropic penalty upon binding.[] Furthermore, the tertiary amine within the piperazine ring provides an ionizable handle (pKa ~ 8.0–9.0), significantly enhancing aqueous solubility and lysosomal escape without increasing lipophilicity to detrimental levels.

This guide details the rationale, synthesis, and validation protocols for deploying this linker in drug conjugate campaigns.

Scientific Rationale: Why Choose This Linker?

A. Entropic Advantage (Rigidity)

Flexible linkers (PEGs, linear alkyls) suffer from a high entropic cost (


) during ternary complex formation because they must freeze out many degrees of freedom to adopt the bioactive conformation.
  • Mechanism: The piperazine ring locks the linker into a chair conformation, restricting rotation.

  • Outcome: This "pre-organization" minimizes the entropy loss upon binding to the target protein and E3 ligase, potentially improving the cooperativity (

    
    ) and potency (
    
    
    
    ) of the degrader.
B. Physicochemical Modulation (Solubility & Permeability)

Many warheads and E3 ligands (e.g., VHL ligands) are highly lipophilic.

  • Solubility: The

    
    -methyl piperazine moiety is basic. At physiological pH, it exists in equilibrium with its protonated form, drastically improving aqueous solubility compared to neutral alkyl linkers.
    
  • Permeability: Unlike permanently charged quaternary ammoniums, this tertiary amine can deprotonate in the higher pH of the cytosol or extracellular space to cross membranes, then re-protonate in acidic compartments (lysosomes), aiding in "lysosomal trapping" or simply maintaining solubility in blood plasma.

C. Metabolic Stability

PEG linkers are susceptible to oxidative degradation (e.g., alcohol dehydrogenase-mediated oxidation). The piperazine-alkyl scaffold offers superior metabolic stability, resisting rapid oxidative cleavage in vivo.

Comparative Data: Linker Performance

FeaturePEG LinkersAlkyl Chains4-(4-Methyl-1-piperazinyl)butanoic Acid
Conformation Highly Flexible (High Entropy Cost)FlexibleSemi-Rigid / Constrained
Solubility High (Hydrophilic)Low (Lipophilic)High (pH-dependent ionization)
Metabolic Stability Low (Oxidative liability)ModerateHigh
Permeability Low to ModerateHighTunable (pKa modulation)
Synthetic Utility Standard CouplingStandard CouplingStandard Amide Coupling

Experimental Protocol: Conjugation Chemistry

This protocol describes the conjugation of 4-(4-Methyl-1-piperazinyl)butanoic Acid to an amine-bearing payload (e.g., a Lenalidomide derivative or a target warhead).

Materials & Reagents
  • Linker: 4-(4-Methyl-1-piperazinyl)butanoic Acid (HCl salt or free base).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide).

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology

1. Activation of the Carboxylic Acid

  • Context: The carboxylic acid tail of the linker must be activated to form an active ester before attacking the amine on the payload.

  • Step: Dissolve 4-(4-Methyl-1-piperazinyl)butanoic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Step: Add DIPEA (3.0 equiv) to neutralize the HCl salt (if present) and basify the reaction.

  • Step: Add HATU (1.1 equiv).

  • Observation: Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly yellow, indicating active ester formation.

2. Conjugation (Amide Bond Formation)

  • Step: Add the amine-functionalized Payload/Ligand (1.0 equiv) directly to the reaction mixture.

  • Step: Stir at RT for 2–12 hours.

  • Monitoring (Self-Validating Step): Monitor reaction progress via LC-MS. Look for the disappearance of the amine starting material and the appearance of the product mass (

    
    ).
    
    • Note: The piperazine nitrogen may cause peak tailing in standard acidic mobile phases; use a modifier like ammonium formate or high pH buffers if necessary for analysis.

3. Work-up and Purification

  • Step: Dilute the reaction mixture with DMSO or MeOH.

  • Step: Filter through a 0.45 µm syringe filter.

  • Step: Purify via Preparative HPLC.

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Gradient: 5% B to 95% B over 20 minutes.

  • Step: Lyophilize fractions to obtain the final conjugate as a powder.

Critical Workflow Visualization

The following diagram illustrates the decision logic and synthesis workflow for integrating this linker.

LinkerStrategy Start Drug Conjugate Design (PROTAC/ADC) Problem Identify Challenge: Low Solubility or Low Potency? Start->Problem Selection Select Linker: 4-(4-Methyl-1-piperazinyl)butanoic Acid Problem->Selection Need Rigid/Basic Linker Activation Step 1: Activation (DMF, HATU, DIPEA) Selection->Activation Coupling Step 2: Conjugation (Add Amine-Payload) Activation->Coupling Active Ester Formed Validation Step 3: LC-MS Validation (Check Mass Shift) Coupling->Validation Validation->Activation Incomplete Conversion (Optimize Eq/Time) Purification Step 4: Prep-HPLC (Isolate Conjugate) Validation->Purification Product Confirmed

Figure 1: Strategic workflow for selecting and synthesizing conjugates using the 4-(4-Methyl-1-piperazinyl)butanoic acid linker.

Characterization & Quality Control

To ensure the integrity of the "rigid" linker scaffold, specific analytical markers must be verified.

  • 1H NMR (DMSO-d6):

    • Look for the piperazine ring protons: Two broad multiplets around 2.3–2.5 ppm (depending on protonation state).

    • Look for the

      
      -methyl singlet: Sharp peak around 2.15 ppm .
      
    • Look for the butyric acid chain methylenes: Multiplets at 1.6 ppm (beta-CH2) and 2.2 ppm (alpha-CH2).

  • LC-MS:

    • Confirm the molecular ion

      
      .
      
    • Note: Due to the basic nitrogen, you may see

      
       species as the dominant ion in ESI+.
      

References

  • ResearchGate. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022.[2] Retrieved from [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)butanoic acid (Compound Summary). Retrieved from [Link]

  • WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from [Link]

Sources

Application

Technical Guide: Incorporation of Methylpiperazine Moiety to Enhance Drug Bioavailability

[1] Executive Summary & Rationale In modern drug discovery, poor aqueous solubility is the primary cause of attrition for new chemical entities (NCEs). The N-methylpiperazine (N-MP) moiety serves as a critical "solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Rationale

In modern drug discovery, poor aqueous solubility is the primary cause of attrition for new chemical entities (NCEs). The N-methylpiperazine (N-MP) moiety serves as a critical "solubility switch."[1] By introducing a basic nitrogen center (pKa ~9.0), this moiety allows for protonation at physiological pH, facilitating the formation of stable, water-soluble salts (e.g., mesylates, hydrochlorides).[1]

This guide details the mechanistic basis, synthetic installation, and validation protocols for incorporating N-MP into lipophilic scaffolds.[1] We analyze the Imatinib (Gleevec) case study to demonstrate how this specific modification transformed an insoluble lead into a blockbuster oral therapy.

Mechanistic Insight: The Solubility-Permeability Interplay

The N-MP moiety addresses the "Brick Dust" problem—compounds with high crystal lattice energy and low aqueous solubility.

Physicochemical Modulation
  • Ionization (pKa): The distal nitrogen of N-methylpiperazine typically exhibits a pKa between 8.5 and 9.5. In the acidic environment of the stomach (pH 1.5–2.0), this nitrogen is fully protonated, driving dissolution.

  • LogD Tuning: While the piperazine ring lowers LogP (lipophilicity), the N-methyl group prevents excessive polarity compared to a free piperazine, maintaining a balance required for passive membrane permeability.

  • Crystal Lattice Disruption: The non-planar, chair conformation of the piperazine ring disrupts planar stacking of aromatic pharmacophores, reducing melting point and lattice energy.

Case Study: Imatinib (Gleevec)

The lead phenylaminopyrimidine inhibitor for BCR-ABL was potent but practically insoluble.

  • Modification: Introduction of the N-methylpiperazine group.

  • Result: Allowed for the formation of the mesylate salt .

  • Outcome: Aqueous solubility increased from <1 µg/mL to >100 mg/mL (pH dependent), enabling high oral bioavailability (>90%).[1]

Visualizing the Mechanism

The following diagram illustrates the ionization equilibrium and its effect on solubility and permeability.

SolubilityMechanism Stomach Gastric Environment (pH 1.5 - 2.0) Drug_Ionized Drug-N-MP-H+ (Ionized) Hydrophilic High Solubility Low Permeability Stomach->Drug_Ionized Protonation drives dissolution Intestine Intestinal Lumen (pH 6.5 - 7.4) Drug_Neutral Drug-N-MP (Neutral) Lipophilic High Permeability Low Solubility Intestine->Drug_Neutral Deprotonation near epithelium surface Blood Systemic Circulation (pH 7.4) Drug_Neutral->Blood Passive Diffusion (Absorption) Drug_Ionized->Intestine Transit

Figure 1: The pH-dependent solubility/permeability toggle mechanism of the N-methylpiperazine moiety.

Synthetic Protocols: Installation of N-Methylpiperazine[2][4][5][6][7]

The installation method depends heavily on the electronic nature of the scaffold.

Decision Logic for Synthesis

Select the protocol based on the electrophile's reactivity.

SynthesisTree Start Target Scaffold (Ar-X) Check Is Ar-X Electron Deficient? (e.g., Nitro, Pyridine, Nitrile) Start->Check MethodA Method A: SNAr (Nucleophilic Aromatic Substitution) Check->MethodA Yes (Activated) MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed Amination) Check->MethodB No (Unactivated)

Figure 2: Synthetic decision tree for N-methylpiperazine coupling.

Protocol A: SNAr (Nucleophilic Aromatic Substitution)

Applicability: Electron-deficient aryl halides (e.g., chloropyrimidines, fluoronitrobenzenes).[1] Reference Standard: Synthesis of Imatinib intermediates.

Materials:

  • Substrate: Activated Aryl Halide (1.0 equiv)

  • Nucleophile: N-Methylpiperazine (1.2 – 1.5 equiv)[1]

  • Base: DIPEA or K₂CO₃ (2.0 equiv)

  • Solvent: DMF, DMA, or Isopropanol (IPA)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Halide (1.0 equiv) in IPA (concentration ~0.2 M).

  • Addition: Add DIPEA (2.0 equiv) followed by N-Methylpiperazine (1.2 equiv).

  • Reaction: Heat the mixture to reflux (80–100°C) under nitrogen atmosphere.

    • Self-Validation: Monitor by TLC or LC-MS every hour.[1] The basic N-MP spot will often streak on silica; use amine-treated plates or mobile phase with 1% Et3N.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove volatiles under reduced pressure.[1]

    • Partition residue between EtOAc and Water.[1]

    • Critical Step: Adjust aqueous layer pH to >10 using NaOH to ensure the product is in the free base form before extraction.

  • Purification: Flash column chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: Buchwald-Hartwig Amination

Applicability: Unactivated aryl bromides/chlorides.[1]

Materials:

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂[1]

  • Ligand: BINAP or Xantphos (5-10 mol%)[1]

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure:

  • Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3 times.

  • Loading: Add Aryl Bromide (1.0 equiv), Cs₂CO₃ (1.5 equiv), Pd catalyst, and Ligand.

  • Solvation: Add degassed Toluene followed by N-Methylpiperazine (1.2 equiv).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Self-Validation: Reaction mixture should darken (active Pd species).[1] If precipitation of Pd black occurs early, oxygen was likely present.[1]

  • Scavenging: Filter through a celite pad to remove inorganic salts and Pd black.[1]

  • Purification: Isolate via reverse-phase prep-HPLC (Acidic modifier) to obtain the salt directly, or normal phase for the free base.

Bioavailability Assessment Protocols

Once synthesized, the impact of the N-MP moiety must be quantified.

Kinetic Solubility Assay

Objective: Determine the solubility improvement at physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.[1]2) in a 96-well plate. Final concentration: 100 µM.[1]

  • Incubation: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate by HPLC-UV or LC-MS/MS against a standard curve.

    • Success Criterion: Solubility > 50 µg/mL at pH 1.2 is typically required for decent oral absorption.[1]

LogD Determination (Shake-Flask Method)

Objective: Confirm that the N-methyl group prevents excessive hydrophilicity.[1]

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.

  • Partitioning: Vortex for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases.

    • Target: LogD 7.4 between 1.0 and 3.0 is ideal for the N-MP moiety to balance solubility and permeability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SNAr) Substrate not activated enough.Switch to Protocol B (Buchwald) or use microwave irradiation.[1]
Pd Contamination Inefficient workup in Protocol B.Use SiliaMetS® Thiol scavengers or wash organic layer with aqueous N-Acetylcysteine.[1]
Poor Permeability Compound too polar (LogD < 0).[1]The N-MP moiety might be too exposed. Consider shielding with ortho-substituents or switching to a less basic analog.
Metabolic Instability N-dealkylation or N-oxidation.[1]This is a common metabolic soft spot.[1] Assess in liver microsomes. If clearance is too high, consider deuteration of the N-methyl group (

).[1]

References

  • Capdeville, R., et al. (2002).[1] Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[1] Nature Reviews Drug Discovery. Link

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • FDA Label - Gleevec (Imatinib Mesylate) . Clinical Pharmacology and Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Methyl-1-piperazinyl)butanoic Acid Couplings

Ticket ID: #LINKER-4MPBA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LINKER-4MPBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimizing Low Yields in Amide Couplings of Piperazine-Functionalized Acids

Executive Summary

You are likely encountering low yields (<30%) when attempting to couple 4-(4-Methyl-1-piperazinyl)butanoic acid (or its dihydrochloride salt) to an amine.[1] This molecule is a popular "solubility enhancing tail" in medicinal chemistry, but its zwitterionic nature and high polarity create a perfect storm for synthetic failure.

The failure usually stems from one of three "silent" errors:

  • Stoichiometric Mismatch: Ignoring the HCl salt content leads to protonated, non-reactive intermediates.

  • Solubility Traps: The zwitterion precipitates in DCM, halting the reaction.

  • Extraction Loss: The product is amphoteric and highly water-soluble; it is often washed away during standard aqueous workups.

Part 1: Pre-Reaction Diagnostics (The "Invisible" Error)

Q: I calculated my equivalents correctly, but the reaction is stalled. Why?

A: You are likely using the Dihydrochloride (2HCl) salt form of the starting material without adjusting your base stoichiometry.

Most commercial sources supply this linker as the 2HCl salt because the free amino-acid is hygroscopic and unstable.

  • The Trap: If you use 1.0 eq of base (e.g., DIPEA) intended for the coupling event, it is immediately consumed by the first HCl molecule. The carboxylic acid remains protonated (unreactive), and the piperazine remains protonated (non-nucleophilic).

  • The Fix: You must neutralize the salt before the coupling stoichiometry begins.

Correct Stoichiometry Protocol:

Component Standard Eq. 2HCl Salt Adjustment Reason
Linker (Acid) 1.0 equiv 1.0 equiv Limiting reagent
Amine (Partner) 1.0 - 1.2 equiv 1.0 - 1.2 equiv Nucleophile
Coupling Agent 1.1 equiv 1.1 equiv Activator

| Base (DIPEA/TEA) | 2.0 - 3.0 equiv | 4.0 - 5.0 equiv | CRITICAL: 2 eq to neutralize HCl, + 2-3 eq for reaction pH. |

Part 2: Reaction Engineering (Solvents & Reagents)

Q: Is EDC/NHS or HATU better for this specific linker?

A: Avoid EDC/NHS for this substrate if possible. Use HATU or T3P .[1][2]

  • Why EDC Fails: The basic N-methyl piperazine nitrogen (pKa ~9.0) can act as an internal base catalyst, promoting the rearrangement of the O-acylisourea intermediate into an unreactive N-acyl urea byproduct. Furthermore, the urea byproduct of EDC is water-soluble, which complicates the specific "non-aqueous" workup this molecule requires (see Part 3).

  • Why HATU Works: HATU reacts faster than the side-reactions caused by the internal basic nitrogen. It is the "Gold Standard" for zwitterionic amino acids.

  • Solvent Choice: Do not use Dichloromethane (DCM). [3]

    • The zwitterionic form of the linker is insoluble in DCM. It will gum up on the flask walls.

    • Recommendation: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) to maintain homogeneity.

Visual Guide: Coupling Condition Decision Matrix

CouplingLogic Start START: Select Conditions CheckSalt Is Starting Material 2HCl Salt? Start->CheckSalt AdjustBase Add +2.0 eq Base (Total ~4-5 eq) CheckSalt->AdjustBase Yes StdBase Standard Base (Total ~2-3 eq) CheckSalt->StdBase No SolventCheck Solvent Selection AdjustBase->SolventCheck StdBase->SolventCheck ReagentCheck Coupling Reagent SolventCheck->ReagentCheck Use DMF or NMP (Avoid DCM) HATU HATU Protocol: Pre-activate Acid 5 min then add Amine ReagentCheck->HATU Standard Choice (Fast, High Yield) T3P T3P Protocol: Add T3P last (Low Epimerization) ReagentCheck->T3P If Product is Water Soluble

Figure 1: Decision matrix for optimizing stoichiometry and reagent selection based on salt form and solubility.

Part 3: The "Lost Product" (Workup & Purification)

Q: My LCMS shows 100% conversion, but I recover <10% mass after extraction. Where did it go?

A: You likely washed it down the drain. The product contains a basic piperazine and a polar amide bond. It is amphoteric and highly water-soluble.

The "Fatal Flaw" Workup:

  • Acid Wash (1N HCl): Protonates the piperazine. Product goes to water layer. LOST.

  • Base Wash (NaHCO3): Might deprotonate, but the polar molecule still prefers the aqueous phase over organic solvents like EtOAc. LOST.

Recommended Purification Workflows
Method A: The "Catch and Release" (Best for purity)

Use a SCX (Strong Cation Exchange) solid-phase extraction cartridge.

  • Dissolve crude reaction mixture (DMF) in MeOH.

  • Load onto SCX cartridge.

  • Wash: MeOH (removes DMF, unreacted acids, and non-basic impurities).

  • Elute: 2M Ammonia in MeOH (releases the basic product).

  • Concentrate.[4][5] Yields are typically >90%.

Method B: The "Salting Out" Extraction (If SCX is unavailable)

If you must do liquid-liquid extraction:

  • Dilute reaction with DCM/Isopropanol (3:1 ratio) . (Pure EtOAc or DCM is too non-polar).

  • Wash with Saturated Brine containing 5% Na2CO3 . (High ionic strength forces the product into the organic layer).

  • Back-extract the aqueous layer 3x with DCM/IPA.

Visual Guide: Purification Logic

PurificationFlow Crude Crude Reaction (in DMF) IsBasic Is Product Acid Sensitive? Crude->IsBasic SCX Method A: SCX Column (Catch & Release) IsBasic->SCX No (Preferred) LiqExt Method B: Modified Extraction IsBasic->LiqExt Yes Pure1 High Purity Free Base SCX->Pure1 Elute w/ NH3/MeOH Pure2 Crude Product (Requires Drying) LiqExt->Pure2 Extract w/ DCM:IPA (3:1) + Sat. Brine/Base

Figure 2: Workflow for maximizing recovery of polar piperazine amides.

Part 4: Validated Experimental Protocol

Objective: Synthesis of Amide-X using 4-(4-Methyl-1-piperazinyl)butanoic acid 2HCl.

  • Dissolution: In a dry vial, dissolve Acid (1.0 eq) in anhydrous DMF (0.2 M) .

  • Neutralization: Add DIPEA (4.0 eq) . Note: Solution may warm slightly.

  • Activation: Add HATU (1.1 eq) . Stir at Room Temp for 5 minutes .

    • Checkpoint: Solution should turn yellow/orange.

  • Coupling: Add Amine Partner (1.1 eq) .

  • Reaction: Stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup (SCX Method):

    • Dilute with MeOH (5 volumes).

    • Pass through SCX cartridge (1g sorbent per mmol).

    • Wash with MeOH (3 CV).

    • Elute with 2N NH3 in MeOH (3 CV).

    • Concentrate in vacuo.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck KGaA Technical Library. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • BenchChem. (2025).[6][7] Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Link

Sources

Optimization

Preventing side reactions during activation of 4-(4-Methyl-1-piperazinyl)butanoic Acid

Technical Support Center: Activation of 4-(4-Methyl-1-piperazinyl)butanoic Acid Guide for Senior Application Scientists Welcome to the technical support center for handling challenging amide bond formations. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation of 4-(4-Methyl-1-piperazinyl)butanoic Acid

Guide for Senior Application Scientists

Welcome to the technical support center for handling challenging amide bond formations. This guide provides in-depth troubleshooting and best practices for the activation and coupling of 4-(4-Methyl-1-piperazinyl)butanoic Acid, a substrate whose inherent chemical properties can lead to common side reactions. The presence of both a carboxylic acid and a basic tertiary amine within the same molecule necessitates a carefully planned activation strategy to ensure high yield and purity.

Frequently Asked Questions & Troubleshooting

FAQ 1: Why is my coupling reaction with 4-(4-Methyl-1-piperazinyl)butanoic Acid failing or giving very low yields?

Answer: The most common cause of low reactivity for this substrate is intramolecular acid-base neutralization. The basic tertiary amine of the piperazine ring (pKa ≈ 9.8) can deprotonate the carboxylic acid (pKa ≈ 4-5), forming a zwitterionic salt.[1][2] This carboxylate is a poor nucleophile and will not react efficiently with standard coupling reagents like carbodiimides, leading to reaction failure.

Core of the Problem: Zwitterion Formation

The molecule essentially neutralizes itself, rendering the carboxyl group unavailable for activation.

Caption: Intramolecular acid-base neutralization.

Troubleshooting Protocol: Liberating the Free Acid

To overcome this, you must ensure the carboxylic acid remains in its protonated, reactive form. The recommended approach is to use the starting material as an acid salt (e.g., hydrochloride salt) and add a non-nucleophilic base during the reaction.

  • Prepare the Acid Salt: If your starting material is the zwitterion, dissolve it in a suitable solvent (e.g., Dioxane, Methanol) and add 1.1 equivalents of HCl (e.g., 2M solution in diethyl ether) and stir. Remove the solvent under reduced pressure to obtain 4-(4-Methyl-1-piperazinyl)butanoic acid hydrochloride.

  • Set up the Coupling Reaction:

    • Dissolve the hydrochloride salt of the acid in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • Add your chosen coupling reagent and any additives (see FAQ 2 & 3).

    • Crucially, add 1.1 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This will neutralize the HCl salt in situ, liberating the free carboxylic acid to be activated without creating a basic environment that would reform the zwitterion.

    • Proceed with the addition of your amine nucleophile.

FAQ 2: I'm using EDC to activate my acid, but I'm isolating a significant amount of an N-acylurea byproduct. What's happening and how do I stop it?

Answer: This is a classic side reaction associated with carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by your amine, it can undergo an intramolecular O→N acyl migration to form a stable, unreactive N-acylurea.[3][4][5]

The Mechanistic Crossroads: Desired Product vs. Side Product

The key is to channel the reactive O-acylisourea intermediate down the desired reaction pathway by trapping it before it can rearrange.

G cluster_desired Desired Pathway cluster_side Side Reaction Start Carboxylic Acid + EDC Intermediate O-Acylisourea Intermediate (Highly Reactive) Start->Intermediate Activation NHS_Ester NHS Ester (Stable Intermediate) Intermediate->NHS_Ester + NHS / HOBt / Oxyma (Rapid Trapping) N_Acylurea N-Acylurea (Unreactive Byproduct) Intermediate->N_Acylurea O->N Acyl Migration (Slow Amine Attack) Product Desired Amide NHS_Ester->Product + Amine (R'-NH2)

Caption: EDC activation pathways.

Solution: Use of Additives to Trap the Intermediate

To prevent N-acylurea formation, coupling additives such as N-Hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt), or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are essential.[3] These additives rapidly convert the O-acylisourea into a more stable active ester (e.g., an NHS ester), which is still highly reactive towards amines but is not prone to rearrangement.

Optimized EDC/NHS Protocol

  • Activation Step (Pre-activation):

    • Dissolve the acid (1.0 eq, preferably as the HCl salt, see FAQ 1) in anhydrous DMF or DCM and cool to 0 °C.

    • Add NHS (1.2 eq) and EDC·HCl (1.2 eq).

    • If using the HCl salt of the acid, add DIPEA (1.1 eq).

    • Stir the mixture at 0 °C for 15-30 minutes. This allows for the formation of the NHS ester.

  • Coupling Step:

    • Add your amine nucleophile (1.0-1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: The byproducts (EDC-urea and NHS) are water-soluble, simplifying purification through an aqueous wash.[6]

ReagentEquivalentsRationale
Acid 1.0Limiting Reagent
EDC·HCl 1.2 - 1.5Drives activation to completion.
NHS or HOBt 1.2 - 1.5Suppresses N-acylurea formation and reduces racemization.[3]
Amine 1.0 - 1.2Slight excess can improve reaction rate if the amine is not precious.
DIPEA 1.1 (if using acid salt)Liberates the free carboxylic acid in situ.

Table 1. Recommended Reagent Stoichiometry for EDC/NHS Coupling.

FAQ 3: Can the tertiary amine on the piperazine ring cause side reactions with uronium/aminium coupling reagents like HATU?

Answer: Yes, this is a critical consideration. While powerful uronium/aminium reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent for difficult couplings, they can participate in side reactions.[7][8] The tetramethylguanidinium portion of HATU can be transferred to other nucleophiles in the reaction, including the amine coupling partner.[8][9]

While the tertiary amine of your specific acid is unlikely to be guanidinylated, its presence as a base can complicate stoichiometry. More importantly, if your coupling partner has additional nucleophilic sites (e.g., a primary amine, a phenol on a tyrosine residue), these sites can be irreversibly capped by the guanidinium group from HATU, terminating the reaction.[9]

Solution: Controlled Order of Addition

The most effective way to prevent this is to pre-activate the carboxylic acid before introducing the amine component. This consumes the HATU and converts it to the active OAt-ester, minimizing the exposure of the free amine to the reactive HATU reagent.[9][10]

G cluster_preactivation Step 1: Pre-activation (No Amine Present) cluster_coupling Step 2: Coupling cluster_side Potential Side Reaction (Avoided by Pre-activation) Acid Acid + HATU + DIPEA ActiveEster OAt-Active Ester + Tetramethylurea Acid->ActiveEster Product Desired Amide ActiveEster->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product HATU_reagent HATU Side_Product Guanidinylated Amine HATU_reagent->Side_Product Free_Amine Free Amine Free_Amine->Side_Product

Caption: Pre-activation workflow to prevent HATU side reactions.

Optimized HATU Protocol

  • Pre-activation (5-10 minutes):

    • Dissolve 4-(4-Methyl-1-piperazinyl)butanoic Acid (1.0 eq, as free acid or HCl salt) in anhydrous DMF.

    • Add HATU (1.1 eq).

    • Add DIPEA (2.5 eq if starting from free acid, 3.5 eq if starting from HCl salt).

    • Stir at room temperature for 5-10 minutes. The solution should be clear.

  • Coupling:

    • Add the amine nucleophile (1.0 eq).

    • Stir at room temperature until the reaction is complete (monitor by LC-MS, typically 1-4 hours).

  • Work-up: The byproducts from HATU (HOAt and tetramethylurea) are polar and can often be removed with aqueous washes, though chromatography is frequently required to ensure high purity.[11]

FAQ 4: What is the optimal, proactive strategy for coupling this acid to minimize side reactions from the start?

Answer: A proactive strategy involves selecting the right coupling system based on the nature of your amine coupling partner and reaction scale. For 4-(4-Methyl-1-piperazinyl)butanoic Acid, the primary challenge is always the internal tertiary amine.

Decision Framework:

  • Is your amine simple, unhindered, and robust?

    • Yes: An EDC/Oxyma or EDC/NHS system is cost-effective and reliable. The byproducts are water-soluble, making purification simpler, which is a major advantage.[3][6]

  • Is your amine sterically hindered, electron-deficient (e.g., an aniline), or a poor nucleophile?

    • Yes: A more potent uronium salt like HATU is the preferred choice.[7] Its higher reactivity can overcome the activation barrier for challenging substrates. Always use the pre-activation protocol described in FAQ 3.

  • Is your amine part of a sensitive, multi-functional peptide where racemization is a concern?

    • Yes: Both systems, when used correctly, offer low racemization. HATU is derived from HOAt, an excellent racemization suppressant.[12] Using HOBt or Oxyma with EDC is also highly effective at preventing racemization.[3][6] For extremely sensitive substrates, running the reaction at 0 °C is recommended.[3]

Comparative Summary of Recommended Systems

Coupling SystemProsConsBest For
EDC / NHS (or Oxyma) - Cost-effective- Water-soluble byproducts[6]- Low racemization[3]- Slower than HATU- Prone to N-acylurea without additive[3][4]- Standard couplings- Large-scale synthesis- Simplified purification
HATU / DIPEA - Very fast and highly efficient[13]- Excellent for hindered/difficult substrates[7]- Low racemization[12]- More expensive- Byproducts require chromatography[11]- Potential for guanidinylation side reactions[8][9]- Challenging substrates- When speed is critical- Small to medium scale

"Gold Standard" Starting Protocol

For a previously untested coupling with this acid, the EDC/Oxyma system offers the best balance of reactivity, cost, and ease of purification.

  • Charge a flask with 4-(4-Methyl-1-piperazinyl)butanoic acid hydrochloride (1.0 eq), OxymaPure® (1.2 eq), and your amine (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) and stir for 2 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Let the reaction stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

This protocol addresses the zwitterion issue upfront, uses a modern and safe additive (Oxyma), and controls the temperature initially to minimize potential side reactions.

References

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Proposed mechanism of formation of N-acylurea. - ResearchGate. (n.d.). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link]

  • Izdebski, J., & Pawlak, D. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 539-541. Retrieved from [Link]

  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Condensation of Acids with Amines - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (n.d.). Retrieved from [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 137-142. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances. (2017). Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024). Retrieved from [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023). Retrieved from [Link]

  • Process for the activation of carboxylic acids - Google Patents. (n.d.).
  • HATU - Wikipedia. (n.d.). Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? - ResearchGate. (n.d.). Retrieved from [Link]

  • Carboxylic acid react with amine? Condition?? - ResearchGate. (n.d.). Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(4-Methyl-1-piperazinyl)butanoic Acid

This guide details the 1H NMR analysis of 4-(4-Methyl-1-piperazinyl)butanoic Acid (CAS 58077-68-2), a critical linker used in the synthesis of pharmaceutical agents (e.g., antihistamines) and PROTACs. Guide Overview This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 4-(4-Methyl-1-piperazinyl)butanoic Acid (CAS 58077-68-2), a critical linker used in the synthesis of pharmaceutical agents (e.g., antihistamines) and PROTACs.

Guide Overview

This is not a generic spectral list. It is a comparative analytical framework designed to help you:

  • Validate Identity: Distinguish the product from its two primary precursors (1-Methylpiperazine and 4-Chlorobutyric acid).

  • Assess Purity: Detect unreacted starting materials using specific diagnostic signal regions.

  • Troubleshoot Salt Forms: Understand the drastic chemical shift differences between the Free Base and Dihydrochloride (2HCl) forms.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in analyzing this zwitterionic compound.

ParameterFree Base Form Dihydrochloride Salt (2HCl)
Primary Solvent CDCl₃ (Chloroform-d) or DMSO-d₆ D₂O (Deuterium Oxide)
Concentration 10–15 mg in 0.6 mL10–15 mg in 0.6 mL
Reference TMS (0.00 ppm)HOD residual peak (4.79 ppm)
pH Sensitivity High. Shifts vary with concentration.Stable. Shifts are downfield due to protonation.
Why? The free base is lipophilic but may aggregate.The salt is highly polar and insoluble in CDCl₃.

Critical Note: If you analyze the Dihydrochloride salt in DMSO-d₆, you may see broad, undefined peaks for the ammonium protons (


) around 10–11 ppm, and the aliphatic peaks will be shifted downfield compared to the free base.

Spectral Analysis & Assignment

The Molecular Scaffold

The molecule consists of three distinct spin systems:

  • The N-Methyl Group: A diagnostic singlet.

  • The Piperazine Ring: An AA'BB' system (often appearing as two triplets or broad multiplets).

  • The Butanoic Acid Chain: A triplet-quintet-triplet pattern.

Comparative Chemical Shift Table

This table contrasts the Target Product with its "Alternatives" (Precursors), highlighting the Diagnostic Shifts used for purity assessment.

Values are approximate (δ ppm) for the Free Base in CDCl₃.

MoietyProton AssignmentTarget Product Alt 1: 1-Methylpiperazine Alt 2: 4-Chlorobutyric Acid
Methyl

2.28 (s) 2.26 (s)Absent
Piperazine Ring

(adj. to Me)
2.30 - 2.60 (m) 2.30 - 2.45 (m)Absent
Piperazine Ring

(adj. to Chain)
2.30 - 2.60 (m) 2.80 - 2.90 (t)Absent
Linker

(

)
2.35 (t) Absent2.51 (t)
Linker

(Central)
1.80 (quint) Absent2.10 (quint)
Linker

(

)
2.42 (t) Absent3.58 (t) (Diagnostic!)
Key Diagnostic Signals for QC
  • The "Des-Chloro" Shift (Validation):

    • Precursor: 4-Chlorobutyric acid shows a triplet at ~3.58 ppm (

      
      ).
      
    • Product: This signal disappears . The corresponding

      
       attached to the nitrogen shifts upfield to ~2.42 ppm , often overlapping with the piperazine ring protons.
      
    • Pass Criteria: Absence of any triplet > 3.0 ppm.

  • The "Alkylation" Shift (Validation):

    • Precursor: 1-Methylpiperazine has a triplet at ~2.90 ppm for the protons adjacent to the secondary amine.

    • Product: Upon alkylation, these protons shift upfield to join the "piperazine envelope" at 2.30–2.60 ppm .

    • Pass Criteria: Integration of the 2.30–2.60 ppm region should account for roughly 10 protons (8 ring + 2 linker).

Visualization of Analysis Logic

The following diagram illustrates the logical flow for interpreting the spectrum and assigning the structure based on the "Alternatives" comparison.

NMR_Analysis Sample Unknown Sample (Crude Reaction Mix) Check_Cl Check 3.5 - 3.6 ppm (Triplet) Sample->Check_Cl Check_Ring Check 2.8 - 3.0 ppm (Triplet) Check_Cl->Check_Ring Signal Absent Result_SM1 Impurity: 4-Chlorobutyric Acid Check_Cl->Result_SM1 Signal Present Check_Me Check 2.2 - 2.3 ppm (Singlet) Check_Ring->Check_Me Signal Absent Result_SM2 Impurity: 1-Methylpiperazine Check_Ring->Result_SM2 Signal Present Result_Prod Target Product: 4-(4-Methyl-1-piperazinyl) butanoic Acid Check_Me->Result_Prod Signal Present

Figure 1: Decision tree for identifying 4-(4-Methyl-1-piperazinyl)butanoic Acid and distinguishing it from common precursors.

Advanced Troubleshooting: The "Salt Shift" Phenomenon

A common point of confusion arises when researchers purchase the Dihydrochloride salt (CAS 51053-15-3 for related salts) but compare it to literature values for the Free Base .

Why it happens: Protonation of the piperazine nitrogens creates a positive charge that deshields adjacent protons, pulling them downfield (higher ppm).

Observed Shifts in D₂O (Salt Form):

  • N-Methyl Singlet: Shifts from 2.28 ppm

    
    ~3.00 ppm .
    
  • Piperazine Ring: Shifts from 2.50 ppm

    
    3.40 – 3.80 ppm  (often broad).
    
  • Linker (

    
    ):  Shifts from 2.42 ppm 
    
    
    
    ~3.20 ppm .

Recommendation: If your spectrum looks "too far downfield," check the counter-ion. If you have the salt but need to compare to free base literature, perform a "shake-out":

  • Dissolve 10 mg salt in

    
    .
    
  • Add 1 drop of

    
     (or 
    
    
    
    ).
  • The shifts will migrate back upfield to the Free Base values.

References

  • National Institute of Standards and Technology (NIST) . 1-Methylpiperazine Mass Spectrum and Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem . Compound Summary for CAS 58077-68-2. National Library of Medicine. Available at: [Link]

Comparative

4-(4-Methyl-1-piperazinyl)butanoic Acid vs. PEG Linkers: A Comparative Guide for Solubility Enhancement

Executive Summary: In the optimization of hydrophobic drug candidates—particularly PROTACs, kinase inhibitors, and antibody-drug conjugate (ADC) payloads—the choice of solubilizing linker is a critical decision point. 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the optimization of hydrophobic drug candidates—particularly PROTACs, kinase inhibitors, and antibody-drug conjugate (ADC) payloads—the choice of solubilizing linker is a critical decision point. 4-(4-Methyl-1-piperazinyl)butanoic Acid (MPB) represents a cationic, ionizable approach , offering solubility via pH-dependent protonation and structural rigidity. In contrast, Polyethylene Glycol (PEG) linkers utilize a non-ionic, hydration-shell mechanism , providing broad-spectrum solubility and flexibility. This guide analyzes the physicochemical trade-offs, biological implications, and experimental selection criteria for these two distinct solubilizing strategies.

Technical Deep Dive: The Mechanisms

4-(4-Methyl-1-piperazinyl)butanoic Acid (The Cationic Approach)

This moiety consists of a basic piperazine ring connected to a butyric acid tail. It is commonly attached to hydrophobic scaffolds via amide bond formation.

  • Mechanism of Action: Solubility is driven by the ionization of the N-methyl piperazine nitrogen. The pKa of this nitrogen is typically around 7.0–8.0. In the acidic environment of the stomach (pH 1–2) or the early endosome (pH 5.5–6.0), the nitrogen becomes protonated (

    
    ). This positive charge disrupts crystal lattice energy and promotes solvation by water molecules.
    
  • Secondary Benefit: The piperazine ring introduces structural rigidity.[1][2] In bifunctional molecules like PROTACs, this rigidity can reduce the entropic penalty of ternary complex formation, potentially improving potency.

PEG Linkers (The Hydrophilic Shield)

PEG linkers (e.g., PEG


-COOH) rely on the ether oxygen atoms to form hydrogen bonds with water molecules.
  • Mechanism of Action: Each ethylene glycol unit (–CH

    
    CH
    
    
    
    O–) coordinates 2–3 water molecules, creating a "hydration sphere" around the molecule. This is a non-ionic mechanism, meaning solubility enhancement is generally pH-independent.
  • Secondary Benefit: PEG chains are highly flexible ("worm-like" motion), allowing the conjugated ligands to explore a larger conformational space.

Mechanism Visualization

The following diagram contrasts the solubility mechanisms and downstream effects of both linkers.

G cluster_MPB 4-(4-Methyl-1-piperazinyl)butanoic Acid cluster_PEG PEG Linkers MPB_Struct Structure: Rigid Piperazine Ring MPB_Mech Mechanism: Protonation (pH < pKa) MPB_Struct->MPB_Mech Basic Nitrogen MPB_Effect Effect: Cationic Solvation MPB_Mech->MPB_Effect Ionization MPB_Bio Bio-Impact: Lysosomal Trapping / Improved Permeability MPB_Effect->MPB_Bio PEG_Struct Structure: Flexible Ether Chain PEG_Mech Mechanism: H-Bonding (Hydration Sphere) PEG_Struct->PEG_Mech Ether Oxygens PEG_Effect Effect: Steric Shielding PEG_Mech->PEG_Effect Water Coordination PEG_Bio Bio-Impact: Reduced Immunogenicity / Metabolic Stability PEG_Effect->PEG_Bio

Figure 1: Mechanistic pathways of solubility enhancement for MPB (Cationic) vs. PEG (Hydrophilic).

Comparative Analysis

Physicochemical Properties Matrix
Feature4-(4-Methyl-1-piperazinyl)butanoic Acid (MPB)PEG Linkers (Discrete, e.g., PEG4)
Solubility Mechanism pH-Dependent (High solubility at pH < 7)pH-Independent (High solubility across pH range)
LogP Impact Lowers LogD significantly at acidic pH; less effect at neutral pH.Lowers LogP uniformly by increasing polarity.
Membrane Permeability Moderate to High. Cationic charge can aid interaction with negative cell membranes, but high basicity may trap drug in lysosomes.Low to Moderate. Large hydration shell increases hydrodynamic radius, potentially hindering passive diffusion.
Metabolic Stability Vulnerable. Piperazine ring is subject to N-dealkylation and oxidation by CYP450 enzymes.Stable. Generally resistant to metabolism, though long chains can undergo oxidative degradation.
Structural Rigidity Rigid. Good for defining spatial orientation (e.g., PROTACs).Flexible. Good for spanning distances without steric clash.[3][4]
Synthesis Standard amide coupling. Monodisperse (single molecular weight).Standard amide coupling. Discrete PEGs are monodisperse; longer PEGs are polydisperse mixtures.
Biological Implications
  • Lysosomotropism (The MPB Risk): Because MPB contains a basic amine (pKa ~8), it can accumulate in acidic lysosomes (pH ~5) via ion trapping. While this increases intracellular concentration, it may sequester the drug away from cytosolic targets.

    • Mitigation: Ensure the final molecule's overall lipophilicity (LogD) balances this effect.

  • The "PEG Dilemma": While PEG enhances solubility, the dense hydration shell can prevent the drug from interacting with its target binding pocket or crossing the cell membrane ("shielding effect").

    • Mitigation: Use the shortest PEG chain necessary (e.g., PEG2 or PEG3) rather than long polymers.

Experimental Protocols

Protocol: Comparative Kinetic Solubility Profiling

Purpose: To determine if the solubility enhancement is pH-dependent (indicating MPB suitability) or intrinsic (indicating PEG suitability).

Materials:

  • Test Compounds: Scaffold-MPB conjugate, Scaffold-PEG conjugate.

  • Buffers: 0.1 M HCl (pH 1.2), PBS (pH 7.4).

  • Solvent: DMSO.[5][6][7][8][9]

Workflow:

  • Stock Preparation: Prepare 10 mM stock solutions of both conjugates in DMSO.

  • Spike: Add 5 µL of stock into 195 µL of buffer (pH 1.2 and pH 7.4) in a 96-well UV-transparent plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 4 hours at room temperature.

  • Filtration: Filter samples using a 0.45 µm filter plate to remove precipitate.

  • Quantification: Measure UV absorbance (or LC-MS peak area) of the filtrate.

  • Calculation:

    
    
    

Data Interpretation:

  • Scenario A: Compound is soluble at pH 1.2 but precipitates at pH 7.4.

    • Diagnosis: The MPB linker is working via protonation, but the neutral form is too hydrophobic.

    • Action: Switch to a PEG linker to maintain solubility at physiological pH.

  • Scenario B: Compound is soluble at both pH levels.[6]

    • Diagnosis: Both linkers work.

    • Action: Choose MPB if rigidity/permeability is needed; choose PEG if metabolic stability is the priority.

Protocol: Synthetic Conjugation (General Amide Coupling)

Both linkers typically terminate in a carboxylic acid. The following protocol ensures high-efficiency coupling to an amine-bearing scaffold.

  • Activation: Dissolve Linker-COOH (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.

    • Note: For MPB, the tertiary amine in the piperazine ring acts as an internal base; ensure DIPEA is sufficient to neutralize the HCl salt if used.

  • Coupling: Add the Amine-Scaffold (1.0 eq). Stir at RT for 2–4 hours.[9]

  • Workup:

    • For MPB: Acid/Base extraction is possible. Dilute with EtOAc, wash with NaHCO

      
      , then brine. Caution: Product may be water-soluble at low pH.
      
    • For PEG: PEG conjugates are often highly water-soluble. Extraction may be difficult. Reverse-phase flash chromatography (C18) is recommended immediately.

Decision Matrix: When to Use Which?

Use the following logic flow to select the optimal linker for your specific drug development program.

DecisionTree Start Start: Hydrophobic Scaffold Needs Solubility Q1 Is the target cytosolic? Start->Q1 Q2 Is metabolic stability a primary risk? Q1->Q2 Yes Res_PEG Select PEG Linker Q1->Res_PEG No (Extracellular/Blood) Q3 Is structural rigidity required? (e.g., PROTAC linker) Q2->Q3 No Q2->Res_PEG Yes (Avoid CYP sites) Q3->Res_PEG No (Flexibility needed) Res_MPB Select MPB Linker Q3->Res_MPB Yes (Defined orientation)

Figure 2: Decision tree for selecting between MPB and PEG linkers based on biological targets and physicochemical constraints.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776098, 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid." PubChem, 2025. [Link]

  • Troup, R. I., et al. "Physicochemical properties of PROTACs and their effect on cellular permeability and degradation efficiency." Journal of Medicinal Chemistry, 2020. [Link]

  • Lawrence, K., et al. "PEGylation: A tool to enhance protein solubility and stability." Advanced Drug Delivery Reviews, 2018. [Link]

  • Veronese, F. M., & Pasut, G. "PEGylation, successful approach to drug delivery." Drug Discovery Today, 2005. [Link]

  • Pike, A., et al. "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 2020. [Link]

Sources

Validation

Comparative rigidity of piperazine linkers vs alkyl chain linkers in drug design

[1] Executive Summary In modern drug design—particularly within the fields of Proteolysis Targeting Chimeras (PROTACs) and bivalent GPCR ligands—the linker is no longer viewed as a passive spacer.[] It is a critical dete...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug design—particularly within the fields of Proteolysis Targeting Chimeras (PROTACs) and bivalent GPCR ligands—the linker is no longer viewed as a passive spacer.[] It is a critical determinant of thermodynamic binding efficiency and pharmacokinetic fate.

This guide objectively compares Piperazine linkers (semi-rigid, basic) against Alkyl chain linkers (flexible, hydrophobic).[] While alkyl chains offer synthetic simplicity and variable length, they incur high entropic penalties upon binding and suffer from oxidative metabolic liabilities. Piperazine linkers, functioning as bioisosteres, provide a "Goldilocks" zone of semi-rigidity that pre-organizes ligand conformation, improves aqueous solubility via protonation, and restricts metabolic soft spots.[]

Part 1: Structural & Physicochemical Fundamentals

The fundamental difference between these linkers lies in their degrees of freedom and electronic character.

Conformational Entropy and Geometry
  • Alkyl Chains: A saturated alkyl chain (

    
    ) possesses high rotational freedom. Each methylene unit adds rotatable bonds, exponentially increasing the number of conformations in solution. Upon binding to a protein target, these bonds must freeze into a single bioactive conformation, resulting in a significant entropic penalty  (
    
    
    
    ).
  • Piperazine: The six-membered ring exists predominantly in a chair conformation. This locks the C-N bonds into specific vector angles, drastically reducing the number of rotatable bonds compared to an alkyl chain of equivalent length. This "pre-organization" minimizes the entropy loss during binding.

Electronic Properties and Solubility
  • Alkyl Chains: Highly lipophilic (

    
     increases with length). Long alkyl linkers often lead to poor aqueous solubility, necessitating formulation challenges.
    
  • Piperazine: Contains two nitrogen atoms.[2] The

    
     of N-alkyl piperazine is typically ~8.0. At physiological pH (7.4), a significant fraction exists in the protonated (cationic) state. This introduces polarity and drastically improves solubility without adding excessive molecular weight.[]
    
Visual Analysis: The Entropy-Solubility Trade-off

The following diagram illustrates the mechanistic relationship between linker rigidity, entropy, and solubility.

LinkerMechanisms Alkyl Alkyl Linker (Flexible) Entropy High Entropic Penalty Alkyl->Entropy Free Rotation Metabolism Oxidative Liability (CYP450) Alkyl->Metabolism Lipophilic Piperazine Piperazine Linker (Semi-Rigid) PreOrg Conformational Pre-organization Piperazine->PreOrg Ring Constraint Solubility Enhanced Solubility (Protonation) Piperazine->Solubility Basic Nitrogen Lower Potency Lower Potency Entropy->Lower Potency High u0394S loss High Potency High Potency PreOrg->High Potency Low u0394S loss

Figure 1: Mechanistic impact of linker choice on thermodynamic and ADME properties.

Part 2: Impact on Pharmacodynamics (Case Studies)

The Entropic Advantage in PROTACs

In PROTAC design, the linker must span the gap between the E3 ligase and the Protein of Interest (POI).

  • Alkyl Failure Mode: Long alkyl chains often fail to induce stable ternary complexes because the "floppy" linker allows too much movement, preventing the precise protein-protein interactions required for ubiquitination.

  • Piperazine Success: Incorporating piperazine restricts the exit vector of the warhead.[]

    • Evidence: In the optimization of ARV-110 (an androgen receptor degrader), replacing flexible segments with rigid piperazine/piperidine motifs significantly improved potency by defining a specific spatial orientation for the ternary complex [1, 5].

Vector Control

Piperazine allows for orthogonal functionalization.[] You can substitute at the N1 and N4 positions to create specific angles (vectors) that alkyl chains cannot achieve.

  • Alkyl: Linear, 180-degree average vector (though flexible).

  • Piperazine: Can introduce "kinks" or steps in the linker geometry, allowing the molecule to navigate around steric clashes in the binding pocket.

Part 3: Impact on Pharmacokinetics (ADME)[4]

Metabolic Stability Comparison

Metabolic stability is often the deciding factor in linker selection.

FeatureAlkyl LinkerPiperazine Linker
Metabolic Liability High.[3] Prone to

and

oxidation by CYP450 enzymes.
Moderate to Low. The ring structure protects internal carbons.
Primary Metabolite Carboxylic acids or alcohols (often inactive or toxic).N-oxides or N-dealkylated products (can be mitigated by amides).
Permeability High (passive diffusion), but can suffer from non-specific binding.Moderate. Protonation can limit passive diffusion, but reduces efflux liability in some cases.
Solubility Low. often requires organic co-solvents in assays.High. Self-solubilizing at pH 7.4.
The "Metabolic Soft Spot"

Alkyl chains are grease. CYP450 enzymes evolved to oxidize lipophilic chains to make them water-soluble for excretion. By replacing a


 segment with a piperazine ring, you break the lipophilic continuity, often halting the oxidative "zipper" effect of metabolic enzymes [6].

Part 4: Experimental Protocols

To validate the choice of linker in your specific program, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Linker Validation)

Objective: Determine the metabolic half-life (


) of the linker variants.
  • Preparation: Prepare

    
     DMSO stocks of the Alkyl-analog and Piperazine-analog.
    
  • Incubation:

    • Dilute compounds to

      
       in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: Piperazine analog should show

      
       improvement in 
      
      
      
      over alkyl analog to justify the synthetic complexity.
Protocol B: NMR-Based Conformational Analysis (NOE)

Objective: Quantify rigidity in solution.

  • Sample: Dissolve 5-10 mg of compound in

    
    -DMSO or 
    
    
    
    .
  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Alkyl: Look for weak, averaged NOE signals between distant protons, indicating rapid averaging of multiple conformations.

    • Piperazine: Look for strong, distinct NOE cross-peaks between axial/equatorial protons and adjacent linker protons.

    • Interpretation: Distinct cross-peaks confirm a "locked" conformation, validating the pre-organization hypothesis.

Visual Workflow: Decision Logic

DecisionMatrix Start Start: Linker Selection SolubilityCheck Is the Warhead Highly Lipophilic? Start->SolubilityCheck PipRoute Select Piperazine SolubilityCheck->PipRoute Yes (Need Solubility) RigidityCheck Does Docking Require Specific Exit Vector? SolubilityCheck->RigidityCheck No AlkylRoute Consider Alkyl Chain Monitor CYP Oxidation\n(Add Fluorine if unstable) Monitor CYP Oxidation (Add Fluorine if unstable) AlkylRoute->Monitor CYP Oxidation\n(Add Fluorine if unstable) Optimize N-Substituents\n(Prevent Dealkylation) Optimize N-Substituents (Prevent Dealkylation) PipRoute->Optimize N-Substituents\n(Prevent Dealkylation) RigidityCheck->AlkylRoute No (Flexible Pocket) RigidityCheck->PipRoute Yes (Need Vector)

Figure 2: Decision matrix for selecting between alkyl and piperazine linkers.

Part 5: References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) URL:[Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

The Double-Edged Sword: A Comparative Guide to the Impact of the 4-(4-Methyl-1-piperazinyl)butanoic Acid Linker on Compound Lipophilicity (LogP)

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the intricate dance of drug design, the linker element is often perceived as a mere tether, a structural necessity to connect a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of drug design, the linker element is often perceived as a mere tether, a structural necessity to connect a pharmacophore to another moiety. However, this perspective overlooks the profound influence a linker exerts on the physicochemical properties of a compound, most notably its lipophilicity. The octanol-water partition coefficient (LogP) remains a cornerstone in predicting a drug's pharmacokinetic profile, governing everything from absorption and distribution to metabolism and excretion (ADMET).[1] This guide, authored from the vantage point of a Senior Application Scientist, delves into the specific impact of the 4-(4-Methyl-1-piperazinyl)butanoic Acid linker on compound lipophilicity, offering a comparative analysis against common alternatives and providing the theoretical and practical framework for its strategic application.

Deconstructing the Linker: A Tale of Two Moieties

The 4-(4-Methyl-1-piperazinyl)butanoic Acid linker is a fascinating chimera of hydrophilic and lipophilic characteristics. Its influence on a parent molecule's LogP is not a simple additive function but a nuanced interplay of its constituent parts: the N-methylpiperazine head and the butanoic acid tail.

  • The N-Methylpiperazine Head: The piperazine ring is a recurring motif in medicinal chemistry, prized for its ability to enhance aqueous solubility.[] This is primarily due to the presence of two nitrogen atoms, the more basic of which can be protonated at physiological pH.[3][4][5][6] This ionization introduces a positive charge, dramatically increasing the molecule's affinity for the aqueous phase and thereby lowering its LogD (the distribution coefficient at a specific pH), a more physiologically relevant measure than LogP for ionizable compounds. The N-methyl group, while adding a small degree of lipophilicity, primarily serves to cap one of the nitrogen atoms, preventing further substitution and subtly modulating the basicity of the distal nitrogen.[6]

  • The Butanoic Acid Tail: In contrast, the four-carbon alkyl chain of the butanoic acid component contributes to the molecule's lipophilicity. Alkyl chains are inherently hydrophobic, and their extension generally leads to an increase in LogP.[] The terminal carboxylic acid group, however, is a potent hydrophilic moiety, especially in its deprotonated (carboxylate) form at physiological pH.

The overall impact of this linker on LogP is therefore a delicate balance. In its neutral state, the lipophilic character of the alkyl chain and the N-methyl group may dominate. However, at physiological pH 7.4, the potential for both the piperazine nitrogen to be protonated and the carboxylic acid to be deprotonated introduces significant hydrophilicity, likely leading to a decrease in the overall LogD of the conjugated molecule.

A Comparative Analysis: Alkyl-Piperazine-Carboxylic Acid vs. The Field

The strategic choice of a linker is paramount in drug design. Here, we compare the 4-(4-Methyl-1-piperazinyl)butanoic Acid linker to two commonly employed alternatives: simple alkyl chains and polyethylene glycol (PEG) linkers.

Linker TypePrimary Contribution to LipophilicityKey AdvantagesKey Disadvantages
Simple Alkyl Chain Increases LogP (Lipophilic)Synthetically simple; can enhance membrane permeability.Can significantly decrease aqueous solubility.
Polyethylene Glycol (PEG) Decreases LogP (Hydrophilic)Excellent for enhancing aqueous solubility and prolonging half-life.[7][]Can be synthetically complex; potential for immunogenicity (anti-PEG antibodies).[]
4-(4-Methyl-1-piperazinyl)butanoic Acid pH-dependent (Amphiphilic)Offers a balance of solubility and permeability; tunable properties based on pH.[]More complex synthesis; potential for drug-drug interactions via piperazine metabolism.

As the table illustrates, the 4-(4-Methyl-1-piperazinyl)butanoic Acid linker occupies a unique "middle ground." Unlike the purely lipophilic nature of an alkyl chain or the overwhelming hydrophilicity of a long PEG linker, it provides a pH-responsive, amphiphilic character. This can be particularly advantageous for oral drug candidates that must navigate the varying pH environments of the gastrointestinal tract while maintaining sufficient lipophilicity for membrane permeation.

Experimental Determination of Lipophilicity: Protocols and Considerations

While computational models provide valuable estimations of LogP, experimental determination remains the gold standard. The two most common methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol.

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

    • Shake the vessel vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and water phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP = log10(P)

G cluster_prep Preparation cluster_part Partitioning cluster_anal Analysis cluster_calc Calculation prep_stock Prepare stock solution in n-octanol part_combine Combine stock and saturated water prep_stock->part_combine prep_saturate Saturate n-octanol and water prep_saturate->part_combine part_shake Shake to equilibrate part_combine->part_shake part_centrifuge Centrifuge to separate part_shake->part_centrifuge anal_aliquot Withdraw aliquots from both phases part_centrifuge->anal_aliquot anal_conc Determine concentration (e.g., HPLC) anal_aliquot->anal_conc calc_logp Calculate LogP: log10([Octanol]/[Aqueous]) anal_conc->calc_logp

Caption: Workflow for LogP determination using the Shake-Flask method.

Protocol 2: RP-HPLC Method (OECD Guideline 117)

This method correlates the retention time of a compound on a nonpolar stationary phase with the LogP values of known standards.

Methodology:

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Inject a series of standard compounds with known LogP values.

    • Record the retention time (tR) for each standard.

    • Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0, where t0 is the column dead time.

    • Create a calibration curve by plotting log(k) versus the known LogP values of the standards.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions.

    • Determine its retention time and calculate its capacity factor (k).

  • LogP Determination:

    • Using the calibration curve, determine the LogP of the test compound from its log(k) value.

G cluster_setup System Setup cluster_cal Calibration cluster_anal Sample Analysis cluster_det LogP Determination setup_column Reverse-phase column (C18) cal_inject Inject standards with known LogP setup_column->cal_inject setup_mobile Mobile phase (e.g., MeOH/Water) setup_mobile->cal_inject cal_record Record retention times (tR) cal_inject->cal_record cal_calc Calculate capacity factor (k) cal_record->cal_calc cal_curve Plot log(k) vs. LogP cal_calc->cal_curve det_logp Determine LogP from calibration curve cal_curve->det_logp anal_inject Inject test compound anal_record Determine tR and calculate k anal_inject->anal_record anal_record->det_logp

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion: A Strategic Choice for Modulating Lipophilicity

The 4-(4-Methyl-1-piperazinyl)butanoic Acid linker is a sophisticated tool in the medicinal chemist's arsenal. It is not a simple spacer but an active modulator of a compound's physicochemical properties. Its amphiphilic and pH-responsive nature allows for a fine-tuning of lipophilicity that is not achievable with simple alkyl or PEG linkers. While the introduction of this linker may increase synthetic complexity, the potential benefits in terms of improved aqueous solubility without a complete sacrifice of membrane permeability make it a compelling choice for the development of orally bioavailable drugs and other therapeutics where a delicate hydrophilic-lipophilic balance is required. The ultimate decision to employ this linker should be driven by a thorough understanding of the target product profile and supported by rigorous experimental determination of its impact on the LogP of the specific molecule of interest.

References

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1223-1232. [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Semantic Scholar. [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publications. [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed Central. [Link]

  • Chemsrc. (n.d.). Butanoic acid, 4-[4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]phenoxy]-. Retrieved February 12, 2026, from [Link]

  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved February 12, 2026, from [Link]

  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • Krátký, M., et al. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Sanna, M., et al. (2023). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. [Link]

  • Aziz, H. A., et al. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PubMed Central. [Link]

  • Cichońska, A., et al. (2022). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. MDPI. [Link]

  • Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab. [Link]

  • Isenegger, P. G., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(4-Methyl-1-piperazinyl)butanoic Acid

Executive Safety Summary The "Why" Behind the Protocol: As researchers, we often treat organic acids and amine salts as routine reagents. However, 4-(4-Methyl-1-piperazinyl)butanoic Acid presents a specific dual-hazard p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The "Why" Behind the Protocol: As researchers, we often treat organic acids and amine salts as routine reagents. However, 4-(4-Methyl-1-piperazinyl)butanoic Acid presents a specific dual-hazard profile derived from its pharmacophore structure:

  • The Piperazine Ring: A known respiratory and skin sensitizer.[1] Repeated exposure to dust, even at sub-irritant levels, can lead to irreversible occupational asthma or contact dermatitis.

  • The Butanoic Acid Tail: Contributes to tissue corrosivity and mucous membrane irritation.

Core Directive: Treat this substance not just as an irritant, but as a potential sensitizer . The primary goal of this PPE strategy is Zero Inhalation and Zero Dermal Contact .

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound exhibits the following likely GHS classifications based on Structure-Activity Relationships (SAR) of piperazine derivatives:

Hazard ClassH-CodeRisk Description
Respiratory Sensitization H334 CRITICAL. May cause allergy or asthma symptoms if inhaled.
Skin Corrosion/Irritation H314/H315 Causes severe skin burns or significant irritation.[2]
Eye Damage H318 Risk of serious damage to eyes due to zwitterionic/acidic nature.
Skin Sensitization H317 May cause an allergic skin reaction.[1][3][4]

PPE Selection Matrix

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and scale of the task.

Table 1: Task-Based PPE Specifications
PPE ComponentTask A: Weighing / Solid Handling (< 1g)Task B: Synthesis / Solubilization (> 1g or Heating)Rationale & Technical Specs
Respiratory Fume Hood Required. If hood unavailable: N95 (Min) / P100 (Rec).Fume Hood Mandatory. Sash at 18".Piperazine dust is light and electrostatic. Inhalation is the primary sensitization route.
Hand Protection Double Nitrile Gloves (4 mil inner / 5 mil outer).Laminate / High-Breakthrough Nitrile (e.g., Silver Shield) if handling concentrated solutions.Standard nitrile degrades quickly against concentrated organic amines/acids. Double gloving allows outer glove removal upon contamination.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Goggles. Safety glasses are insufficient. Dust can bypass glasses; liquids can splash.
Body Protection Lab Coat (Cotton/Poly blend), buttoned to neck.Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.Prevents dust accumulation on street clothes, which carries the allergen home.

Operational Protocols

Phase A: Engineering Controls & Setup

Trusting the system starts with verifying the system.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm .

  • Static Control: Piperazine powders are often static-prone. Use an ionizing bar or anti-static gun inside the weigh station to prevent "flying powder" which bypasses PPE.

  • Decontamination Zone: Set up a "dirty" zone inside the hood and a "clean" zone outside. Never cross-contaminate.

Phase B: Weighing & Transfer (The Critical Step)

Most exposures occur here due to dust generation.

  • Don PPE according to the matrix above.

  • Tare the vial before opening the chemical container.

  • Open container only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid washing steps that generate aerosolized rinsate.

  • Seal: Wipe the threads of the container with a dry Kimwipe before recapping to prevent crust formation (which creates dust next time you open it).

Phase C: Emergency Response

Self-validating safety means knowing what to do when the system fails.

  • Skin Contact: Immediate soap and water wash for 15 minutes.[5] Do not use alcohol/solvents, as they increase skin permeability to the piperazine.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention and inform them of piperazine exposure (asthma trigger).

Visualized Workflows

Diagram 1: Risk Assessment Logic

Use this logic flow to determine if your current setup is safe.

RiskAssessment Start Start: Handling 4-(4-Methyl-1-piperazinyl)butanoic Acid StateCheck Is the substance in Solid/Powder form? Start->StateCheck QuantityCheck Is Quantity > 1 gram? StateCheck->QuantityCheck Yes (Dust Hazard) HoodProtocol Hood Protocol: Sash < 18 inches No Respirator needed if contained StateCheck->HoodProtocol No (In Solution) HoodCheck Is Fume Hood Available? QuantityCheck->HoodCheck Yes StandardRisk Standard Risk: Use N95 + Goggles + Double Nitrile QuantityCheck->StandardRisk No (<1g) HighRisk HIGH RISK: Stop Work. Requires P100 Respirator or PAPR HoodCheck->HighRisk No HoodCheck->HoodProtocol Yes

Caption: Logic flow for determining respiratory protection requirements based on physical state and quantity.

Diagram 2: Safe Doffing (Removal) Protocol

Preventing secondary exposure is just as important as preventing primary exposure.

Doffing Step1 1. Decon Gloves (Wipe with wet paper towel) Step2 2. Remove Outer Gloves (Inside-out technique) Step1->Step2 Step3 3. Remove Apron/Coat (Do not shake fabric) Step2->Step3 Step4 4. Remove Eye Protection (Handle by straps only) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (Soap & Water - 30s) Step5->Step6

Caption: Step-by-step PPE removal sequence to prevent contaminating skin with residue on the outer gear.

Disposal & Environmental Compliance

Disposal Strategy:

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, permanganates) in the waste stream. The piperazine amine can react violently or form toxic N-nitroso compounds (carcinogens) if mixed with nitrosating agents.

  • Labeling: Tag waste clearly as "Corrosive - Organic Acid/Amine."

  • Container: High-density polyethylene (HDPE) is chemically compatible.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2763261, 4-(4-Methylpiperazin-1-yl)butanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine. (Used for SAR Hazard Identification regarding sensitization). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (1910.134). Retrieved from [Link]

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